Structural Differentiation from the 5-HT3 Lead Compound A: Absence of 3-Amino-4-Oxo Functionality Alters Pharmacophore Geometry
The 5-HT3-selective lead compound A (3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one) achieves a 5-HT3 Ki of 3.92 nM with no detectable 5-HT4 affinity, attributed to its three key pharmacophoric elements: an aromatic moiety, a hydrogen-bond acceptor (4-carbonyl), and a basic amino group (3-NH2). The target compound 314260-82-7 lacks both the 3-amino group and the 4-carbonyl, bearing instead a directly C–N linked benzylpiperazine at position 4. In the 2004 piperazinyl series, this structural variation—moving the piperazine attachment from the 2-position (as in compound A) to the 4-position—was designed to probe the spatial requirements of the 5-HT3 binding pocket and explore alternative receptor interaction modes [1]. While individual Ki values for 314260-82-7 within this series were not separately reported in the open literature as of this analysis, the class-level SAR indicates that 4-piperazinyl substitution with a benzyl terminal group retains nanomolar affinity for 5-HT3 while eliminating any residual 5-HT4 cross-reactivity observed in earlier 2-piperazinyl-4-oxo analogs [1][2].
| Evidence Dimension | Receptor binding affinity and selectivity (5-HT3 vs. 5-HT4) |
|---|---|
| Target Compound Data | Not individually disclosed in peer-reviewed literature; belongs to the 2004 piperazinyl-thienopyrimidine series (compounds 20–45) with structural variations at the piperazine 4-position |
| Comparator Or Baseline | Compound A (3-amino-2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one): 5-HT3 Ki = 3.92 nM, 5-HT4 not active |
| Quantified Difference | Qualitative: compound 314260-82-7 represents a distinct pharmacophore geometry (4-piperazinyl vs. 2-piperazinyl; no 3-NH2; no 4-C=O), predicted to alter both affinity magnitude and functional activity (agonist vs. antagonist) at 5-HT3 |
| Conditions | Radioligand displacement assays: [³H]granisetron (5-HT3) and [³H]GR113808 (5-HT4) in rat cortical membranes |
Why This Matters
For researchers seeking a 5-HT3 tool compound with a different hydrogen-bonding capacity and potentially antagonist rather than agonist character, 314260-82-7 offers a structurally distinct alternative to the well-characterized full agonist Compound A.
- [1] Modica MN, Santagati M, Santagati A, Cutuli V, Mangano N, Caruso A. Synthesis and binding properties of novel selective 5-HT3 receptor ligands. Bioorg Med Chem. 2004;12(14):3891-3901. Describes 4-piperazinyl-thieno[2,3-d]pyrimidine series 20–45. View Source
- [2] Modica MN, Santagati M, Guccione S, Russo F, Cagnotto A, Goegan M, Mennini T. Eur J Med Chem. 2001;36(3):287-301. Compound A (compound 28) 5-HT3 Ki = 3.92 nM. View Source
